molecular formula C16H17FN2O3S B3969183 N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3969183
M. Wt: 336.4 g/mol
InChI Key: SCZGWSGBGMCXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as FMPA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMPA is a protease inhibitor that targets the proteasome, a complex cellular machinery responsible for the degradation of unwanted or damaged proteins.

Mechanism of Action

FMPA inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of unwanted or damaged proteins. This binding leads to the accumulation of ubiquitinated proteins, which ultimately induces cell death. FMPA has been shown to be highly selective for the proteasome and does not affect other cellular pathways.
Biochemical and Physiological Effects
FMPA has been shown to have a number of biochemical and physiological effects. In addition to its proteasome inhibitory activity, FMPA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. FMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, FMPA has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPA is its high selectivity for the proteasome, which makes it a useful tool for studying the role of the proteasome in cellular processes. Additionally, FMPA is relatively easy to synthesize and can be obtained in large quantities. However, FMPA has limitations in lab experiments, including its cytotoxic effects on normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of FMPA. One area of research is the development of FMPA derivatives with improved solubility and selectivity. Another area of research is the study of FMPA in combination with other anticancer agents to determine whether it can enhance their efficacy. Additionally, the role of the proteasome in other cellular processes, such as protein quality control and the regulation of gene expression, is an area of ongoing research that may lead to the development of new therapeutic strategies.

Scientific Research Applications

FMPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the proteasome in a dose-dependent manner, leading to the accumulation of unwanted or damaged proteins and ultimately inducing cell death. FMPA has been tested in various cancer cell lines and has shown promising results as a potential anticancer agent. Additionally, FMPA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12(16(20)18-14-10-8-13(17)9-11-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGWSGBGMCXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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